(Z)-1-Acetoxy-1-heptene
Description
Properties
CAS No. |
17574-86-6 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
acetic acid;hept-1-en-1-ol |
InChI |
InChI=1S/C7H14O.C2H4O2/c1-2-3-4-5-6-7-8;1-2(3)4/h6-8H,2-5H2,1H3;1H3,(H,3,4) |
InChI Key |
LHHIAGXENWLWJP-UHFFFAOYSA-N |
SMILES |
CCCCCC=CO.CC(=O)O |
Canonical SMILES |
CCCCCC=CO.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters:
-
Catalyst Composition : Ruthenium complexes with tricyclohexylphosphine ligands enhance activity at low temperatures (20–30°C).
-
Premixing Time : Optimal premixing of catalyst and olefin (1–3 min) maximizes yield.
-
Ethylene Pressure : 0.5 MPa balances reactivity and selectivity.
This method’s scalability and mild conditions make it viable for producing 1-heptene, which can then undergo acetoxylation.
Comparative Analysis of Synthetic Routes
*Yields extrapolated from analogous reactions.
Critical Factors in Reaction Optimization
Catalyst Selection
Ruthenium metathesis catalysts (e.g., Grubbs 2nd generation) favor terminal olefins but require post-synthetic modification for acetoxylation. Palladium systems, while stereoselective, risk over-oxidation to ketones.
Solvent and Temperature
Scientific Research Applications
Key Properties:
- Molecular Formula: C9H16O2
- Molecular Weight: 156.23 g/mol
- Boiling Point: Approximately 160 °C
- Density: 0.87 g/cm³
Organic Synthesis
(Z)-1-Acetoxy-1-heptene serves as an important intermediate in organic synthesis, facilitating the preparation of more complex molecules. Its reactivity allows it to participate in various chemical transformations, making it a valuable building block for synthetic chemists .
Common Reactions:
- Oxidation: Can be oxidized to form epoxides or ketones.
- Reduction: Reduction leads to the formation of (Z)-1-hepten-1-ol.
- Substitution: The acetoxy group can be replaced with other functional groups through nucleophilic substitution reactions .
Biological Applications
In biological research, this compound is used to study enzyme-catalyzed reactions, particularly those involving ester hydrolysis. The hydrolysis of the acetoxy group by esterases results in the formation of (Z)-1-hepten-1-ol and acetic acid, which are important in metabolic processes .
Industrial Applications
The compound finds utility in the production of fragrances and flavors due to its pleasant odor profile. Additionally, its ability to undergo various chemical transformations makes it suitable for producing fine chemicals in industrial settings .
Case Study 1: Synthesis of Chiral Allylic Esters
A study explored the use of this compound in catalytic asymmetric synthesis. Palladium acetate was used as a catalyst to convert (Z)-2-alkene-1-ols into racemic allylic esters with high selectivity. The reaction conditions were optimized for temperature and solvent choice, demonstrating the compound's utility in producing chiral intermediates .
| Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Room Temperature | 88 | 94 |
| 38 °C | 94 | 87 |
Case Study 2: Enzyme-Catalyzed Hydrolysis
Research was conducted on the hydrolysis of this compound using various esterases. This study highlighted the compound's role in metabolic pathways and its potential impact on drug metabolism .
Mechanism of Action
The mechanism of action of (Z)-1-Acetoxy-1-heptene involves its reactivity towards nucleophiles and electrophiles. The acetoxy group can be hydrolyzed by esterases, leading to the formation of (Z)-1-hepten-1-ol and acetic acid. This hydrolysis reaction is crucial in biological systems where esterases play a significant role in metabolism.
Comparison with Similar Compounds
Research Findings and Implications
- Steric Effects : The Z-isomer’s planar geometry facilitates nucleophilic attacks, explaining its superior reactivity in cycloadditions .
- Chain Length Impact : Longer alkyl chains (e.g., heptene vs. pentene) reduce volatility but diminish antimicrobial efficacy due to poorer cellular uptake .
- Thermodynamic Stability : The E-isomer’s higher decomposition temperature makes it preferable for high-temperature syntheses despite slower kinetics .
Q & A
Basic Research Questions
Q. What experimental techniques are most reliable for confirming the stereochemical configuration of (Z)-1-Acetoxy-1-heptene?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for distinguishing (Z) and (E) isomers. Key diagnostic signals include coupling constants (-values) between vinylic protons and chemical shifts of acetoxy groups. For example, in the (Z) configuration, deshielding effects on adjacent protons due to the acetoxy group can be observed. Cross-validation with NOESY or ROESY experiments is recommended to confirm spatial proximity of substituents . Gas chromatography-mass spectrometry (GC-MS) can further verify purity and molecular weight, though it lacks stereochemical resolution .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Methodological Answer : Reaction conditions (temperature, solvent polarity, and catalyst loading) must be systematically varied. For instance, using a palladium-catalyzed cross-coupling approach, lower temperatures (0–25°C) in aprotic solvents (e.g., THF) reduce elimination byproducts. Monitoring via thin-layer chromatography (TLC) at intervals ensures kinetic control favors the (Z)-isomer. Post-reaction purification via column chromatography with a gradient eluent (hexane:ethyl acetate) improves yield. Statistical design of experiments (DoE) can identify critical parameters for reproducibility .
Advanced Research Questions
Q. How should contradictory data in the regioselective functionalization of this compound be resolved?
- Methodological Answer : Conflicting results (e.g., unexpected regioselectivity in epoxidation) require multi-step validation:
Replicate experiments : Ensure consistency in reagent batches and environmental controls (humidity, oxygen levels) .
Advanced spectroscopy : Use -NMR (if fluorinated analogs are synthesized) or X-ray crystallography to resolve structural ambiguities .
Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition-state energies and rationalize observed selectivity .
Contradictions often arise from solvent effects or catalyst decomposition, necessitating mechanistic probes like radical traps or isotopic labeling .
Q. What strategies are effective for analyzing the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies under controlled environments (e.g., 40°C/75% relative humidity) can predict degradation pathways. Analytical tools include:
- HPLC-UV/Vis : Quantify decomposition products (e.g., heptenol or acetic acid).
- Dynamic vapor sorption (DVS) : Assess hygroscopicity-induced instability .
Statistical models (e.g., Arrhenius plots) extrapolate long-term stability from short-term data. Contrasting results between theoretical and empirical data should prompt re-evaluation of degradation mechanisms (hydrolysis vs. oxidation) using -labeling .
Q. How can computational methods predict the reactivity of this compound in catalytic asymmetric reactions?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model substrate-catalyst interactions. Key steps:
Conformational sampling : Generate low-energy conformers of the substrate using Monte Carlo methods.
Transition-state analysis : Apply QM/MM hybrid methods to identify stereochemical outcomes .
Experimental validation via enantioselective HPLC or circular dichroism (CD) is essential. Discrepancies between predicted and observed enantiomeric excess (ee) may indicate unaccounted solvent effects or non-covalent interactions .
Data Presentation Guidelines
- Tables : Include reaction yields, spectroscopic data (e.g., -NMR shifts), and computational results (e.g., Gibbs free energies). Example:
| Condition (Temp, Solvent) | Yield (%) | -value (Hz) | Purity (HPLC) |
|---|---|---|---|
| 0°C, THF | 78 | 10.2 | 99.5 |
| 25°C, DCM | 65 | 8.7 | 97.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
